N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 314.34 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may influence biological activity. It is classified under organic compounds, specifically as a derivative of pyridine and amide compounds, which are known for their diverse biological activities.
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyethyl derivatives with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives under acidic or basic conditions. The reaction may involve the use of coupling agents or catalysts to facilitate the formation of the amide bond.
Technical details regarding the synthesis may include:
The molecular structure of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented using various chemical notations:
InChI=1S/C17H18N2O4/c1-19-7-2-3-13(17(19)22)16(21)18-10-14(20)11-4-5-15-12(9-11)6-8-23-15/h2-5,7,9,14,20H,6,8,10H2,1H3,(H,18,21)
This indicates the connectivity and arrangement of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | C17H18N2O4 |
Molecular Weight | 314.34 g/mol |
Canonical SMILES | CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
The structure features a dihydrobenzofuran moiety and a pyridine ring which contribute to its potential biological activities .
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
For example:
Data supporting these interactions can be derived from structure–activity relationship studies where modifications to the compound's structure result in changes in biological activity .
The physical and chemical properties of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under normal laboratory conditions |
These properties are essential for determining the compound's behavior in various experimental settings and its suitability for different applications .
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several potential applications in scientific research:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 2409072-20-2
CAS No.: 85252-29-5